
Diethyl 3,3'-((3,3'-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate typically involves the reaction of azobenzene-3,3’-dicarbonylchloride with ethanol and 1,2-dichloroethane. The reaction mixture is stirred at 80°C for 3 hours, followed by natural cooling to room temperature. The resulting product is then filtered to obtain orange flakes with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for temperature control, stirring, and filtration would ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,3’-(diazene-1,2-diyl)(E)-dibenzoate: Similar in structure but lacks the pyridin-2-ylazanediyl groups.
6,6’-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): An energetic compound with different functional groups and applications.
Uniqueness
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is unique due to its combination of diazene, benzoyl, and pyridin-2-ylazanediyl groups, which confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C36H40N8O6 |
|---|---|
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
ethyl 3-[[3-[[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]diazenyl]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H40N8O6/c1-5-49-33(45)17-21-43(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-42-30-24-26(14-16-28(30)38-4)36(48)44(22-18-34(46)50-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
Clé InChI |
KYGFDGMZOOJYKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=NC3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
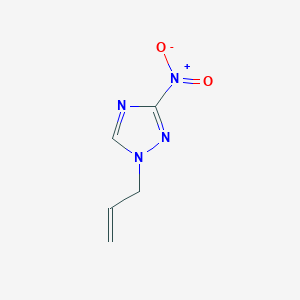
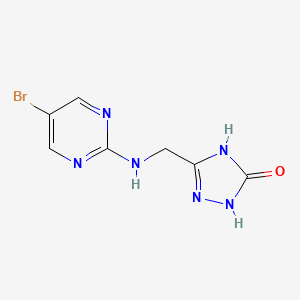
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
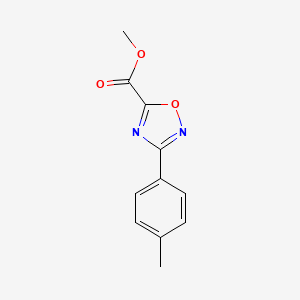
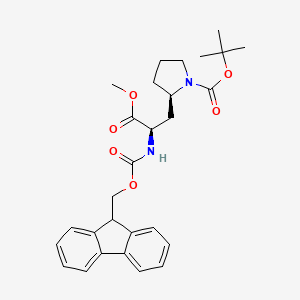
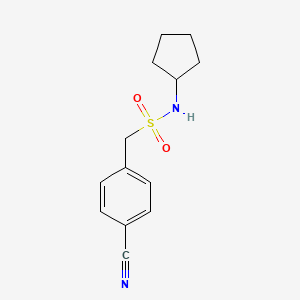

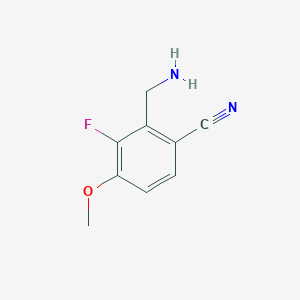
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)

